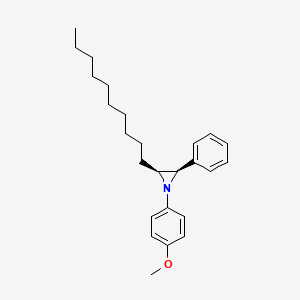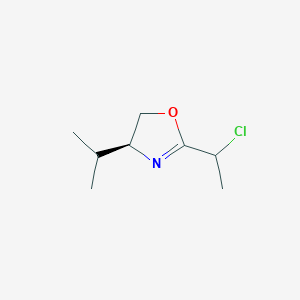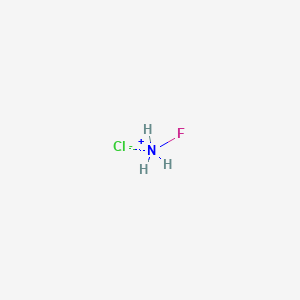
Pubchem_71379573
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as Pubchem_71379573 is a chemical entity listed in the PubChem database, which is a public repository for chemical substances, their structures, and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71379573 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. For instance, one common method involves the reduction of a precursor compound using a reducing agent such as lithium aluminium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed to produce high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Pubchem_71379573 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Pubchem_71379573 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of Pubchem_71379573 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pubchem_71379573 include other chemical entities with comparable structures and properties. Some examples are:
Tributyltin hydride: Used in organic synthesis as a source of hydrogen atoms.
Itraconazole: An antifungal agent with a similar synthetic route.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
646031-40-5 |
|---|---|
Formule moléculaire |
ClFH3N |
Poids moléculaire |
71.48 g/mol |
Nom IUPAC |
fluoroazanium;chloride |
InChI |
InChI=1S/ClH.FH3N/c;1-2/h1H;2H3/q;+1/p-1 |
Clé InChI |
NHYSCLMNNRYRDJ-UHFFFAOYSA-M |
SMILES canonique |
[NH3+]F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


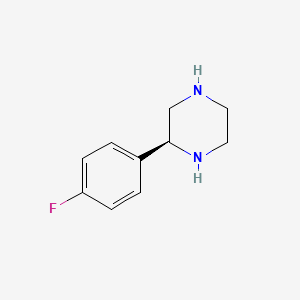
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
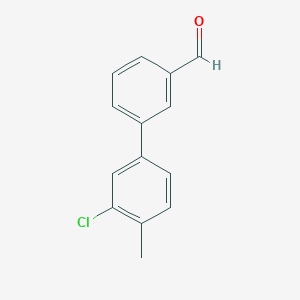
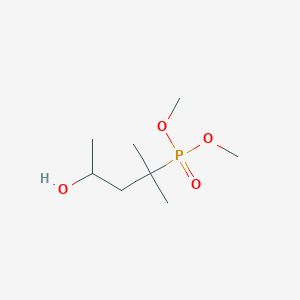
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)
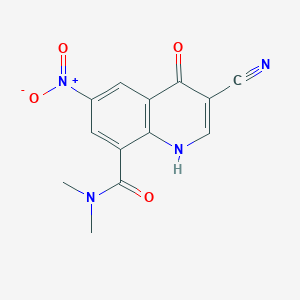
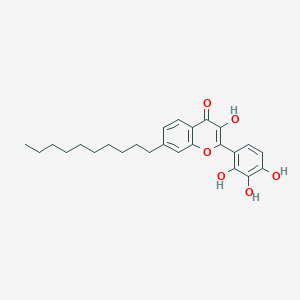
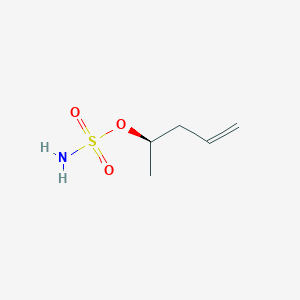
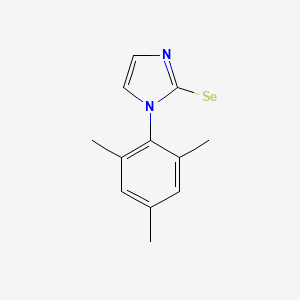
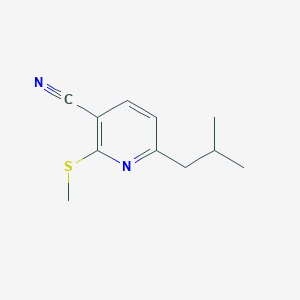
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
